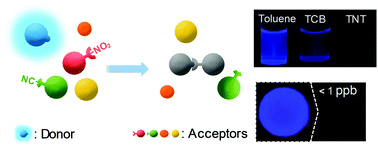Instantaneous detection of explosive and toxic nitroaromatic compounds via donor–acceptor complexation†
Journal of Materials Chemistry C Pub Date: 2019-07-08 DOI: 10.1039/C9TC02401H
Abstract
Designed carbazole-based novel fluorophores (TPCA0M and TPCA6M) exhibit a sensitive response to toxic and explosive nitroaromatic compounds (NACs) via complex formation, and their detection sensitivity or selectivity can be demonstrated by comparing their emission-quenching rate constant or the adoption of similar-structured aromatic compounds as a negative control. The results of time-resolved fluorescence spectroscopy indicate that the static quenching mechanism is involved in NAC detection. In addition, it has been demonstrated by UV-visible and 1H-NMR spectroscopy studies that the emission quenching of the devised fluorophores originated from complex formation with NACs. The difference in the detection sensitivity of the fluorophores for the corresponding NACs can be connected to both the different steric effects of the fluorophores and the degree of energy off-set between the fluorophores and the NACs. A porous membrane-type detection platform, fabricated with TPCA0M, was found to be effective even at a TNT concentration of 1 ppb within 5 s, which reflects both the instantaneous detection capability and the exceptional sensitivity of the designed fluorometric chemosensors.


Recommended Literature
- [1] MCD spectroscopy of hexanuclear Mn(iii) salicylaldoxime single-molecule magnets
- [2] Tunable photoluminescence and magnetic properties of Dy3+ and Eu3+ doped GdVO4 multifunctional phosphors
- [3] The thermal decomposition of primary aromatic nitramines
- [4] Publications received
- [5] The NiGa-LDH@NiWO4 nanocomposite as an electrode material for pseudocapacitors
- [6] Facile synthesis of porous Ag3PO4 photocatalysts with high self-stability and activity†
- [7] Contents
- [8] Renaissance of immobilized catalysts. New types of polymer-supported catalysts, ‘microencapsulated catalysts’, which enable environmentally benign and powerful high-throughput organic synthesis
- [9] Silver-catalyzed direct C–H oxidative carbamoylation of quinolines with oxamic acids†
- [10] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 155535-23-2
-
CAS no.: 13446-44-1









